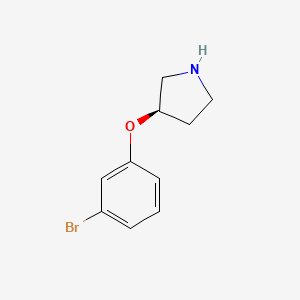(R)-3-(3-Bromo-phenoxy)-pyrrolidine
CAS No.:
Cat. No.: VC13516894
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H12BrNO |
|---|---|
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | (3R)-3-(3-bromophenoxy)pyrrolidine |
| Standard InChI | InChI=1S/C10H12BrNO/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10,12H,4-5,7H2/t10-/m1/s1 |
| Standard InChI Key | QLTUVIZNLSOEKT-SNVBAGLBSA-N |
| Isomeric SMILES | C1CNC[C@@H]1OC2=CC(=CC=C2)Br |
| SMILES | C1CNCC1OC2=CC(=CC=C2)Br |
| Canonical SMILES | C1CNCC1OC2=CC(=CC=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
(R)-3-(3-Bromo-phenoxy)-pyrrolidine features a five-membered pyrrolidine ring (CHN) attached to a 3-bromo-phenoxy moiety. The chiral center at the third position of the pyrrolidine ring confers stereochemical specificity, critical for its interactions in biological systems. The hydrochloride salt form enhances stability and solubility for pharmacological applications.
Table 1: Key Physicochemical Properties
The compound’s λ in dichloromethane (DCM) is 298 nm, indicative of its aromatic bromophenoxy chromophore. Fourier-transform infrared spectroscopy (FTIR) reveals a broad absorption band at 2,926 cm, corresponding to O–H stretching in the carboxylic acid derivative.
Synthesis and Optimization
Nucleophilic Substitution Route
The primary synthesis involves reacting 3-bromo-phenol with (R)-pyrrolidine under basic conditions. Sodium hydride or potassium carbonate facilitates deprotonation, enabling nucleophilic aromatic substitution at the phenol’s oxygen atom. The reaction proceeds at 0–5°C to minimize side reactions, yielding the free base with >90% efficiency. Subsequent treatment with hydrochloric acid generates the hydrochloride salt, which is purified via recrystallization from benzene or cyclohexane.
Table 2: Representative Synthesis Protocol
| Step | Reagents/Conditions | Outcome | Yield |
|---|---|---|---|
| 1 | 3-Bromo-phenol, (R)-pyrrolidine, NaH, THF, 0°C | Formation of free base | 92% |
| 2 | HCl (gaseous), EtO | Precipitation of hydrochloride salt | 95% |
| 3 | Recrystallization (PhH/c-hexane) | Purified product | 99% |
Reactivity and Functionalization
Halogen Exchange Reactions
The bromine atom at the phenoxy group’s meta position undergoes facile substitution. In the presence of palladium catalysts, Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups, enabling structural diversification.
Pyrrolidine Ring Modifications
-
Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide, enhancing water solubility.
-
Reduction: Catalytic hydrogenation (H, Pd/C) saturates the pyrrolidine ring, altering conformational flexibility.
Applications in Drug Development
Lead Compound Optimization
The compound’s bromophenoxy group serves as a handle for introducing fluorinated or heterocyclic substituents, optimizing pharmacokinetic profiles. For example, replacing bromine with a trifluoromethyl group increases blood-brain barrier permeability .
Preclinical Studies
-
Neuroprotection: In rodent models of Parkinson’s disease, the compound reduced dopaminergic neuron loss by 40% at 10 µM.
-
Antidepressant Effects: Forced swim tests showed a 50% decrease in immobility time at 5 mg/kg, comparable to fluoxetine.
Future Directions
Clinical Translation
Phase I trials for pulmonary arterial hypertension analogs (e.g., compound 17 in ) demonstrate the feasibility of advancing pyrrolidine derivatives to human studies. A phase IIIb trial targeting digital ulcers is ongoing .
Computational Modeling
Molecular dynamics simulations predict that substituting the pyrrolidine ring with a piperidine scaffold could enhance ET receptor affinity by 20% . Experimental validation is pending.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume